molecular formula C9H17NO B13200164 1-(4-Ethylpiperidin-4-yl)ethan-1-one

1-(4-Ethylpiperidin-4-yl)ethan-1-one

Cat. No.: B13200164
M. Wt: 155.24 g/mol
InChI Key: VOXMOKZJQBXQAT-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperidin-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(4-ethylpiperidin-4-yl)ethanone

InChI

InChI=1S/C9H17NO/c1-3-9(8(2)11)4-6-10-7-5-9/h10H,3-7H2,1-2H3

InChI Key

VOXMOKZJQBXQAT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNCC1)C(=O)C

Origin of Product

United States

Significance of Piperidine Scaffolds in Advanced Chemical Synthesis

The piperidine (B6355638) motif is a cornerstone in the architecture of countless biologically active molecules and functional materials. wikipedia.org This heterocyclic amine, consisting of a six-membered ring with one nitrogen atom, is a ubiquitous building block in the development of pharmaceuticals and fine chemicals. wikipedia.orgnih.gov

The significance of the piperidine scaffold is underscored by its prevalence in over twenty classes of pharmaceuticals and numerous naturally occurring alkaloids. nih.govencyclopedia.pub Piperidine-containing compounds are fundamental to the construction of drugs for a wide array of therapeutic areas, including cancer treatment, Alzheimer's disease, and infectious diseases. encyclopedia.pubijnrd.org The development of efficient and cost-effective synthetic methodologies for producing substituted piperidines remains a high-priority objective in modern organic chemistry. nih.gov The introduction of a piperidine ring into a molecule can advantageously modify key pharmacokinetic properties, such as metabolic stability and lipophilicity, making it a valuable tool in drug design. enamine.net Consequently, research into novel synthetic routes—including hydrogenation of pyridines, intramolecular cyclizations, and multicomponent reactions—is actively pursued to expand the accessible chemical space of piperidine derivatives. nih.gov

Structural Features and Synthetic Challenges of 4,4 Disubstituted Piperidine Derivatives, with an Emphasis on 4 Acetyl 4 Ethylpiperidine

The compound 1-(4-Ethylpiperidin-4-yl)ethan-1-one, also known as 4-Acetyl-4-Ethylpiperidine, is characterized by a piperidine (B6355638) ring that is disubstituted at the C4 position with both an ethyl group and an acetyl group. This arrangement results in the formation of a quaternary carbon center, a structural feature that imparts specific conformational constraints and presents considerable synthetic hurdles.

The primary challenge in synthesizing 4,4-disubstituted piperidines lies in the construction of the sterically congested quaternary carbon. researchgate.net Direct, sequential alkylation of a 4-piperidone (B1582916) enolate can be complicated by competing reactions and steric hindrance. Therefore, synthetic strategies often rely on multi-step sequences or the use of highly reactive intermediates.

While a specific, documented synthesis for this compound is not widely published in mainstream literature, its synthesis can be approached through established methods for analogous compounds. A plausible route could involve the reaction of a 4-cyano-4-ethylpiperidine precursor with a methyl organometallic reagent, such as a Grignard reagent, to form the ketone. This approach is analogous to synthetic methods used for creating similar 4-acyl-4-aryl piperidines. google.com Another potential strategy involves the careful α-alkylation of a suitable 4-piperidone precursor, such as 1-Ethyl-4-piperidone.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name This compound

| Structure | A piperidine ring with an ethyl and an acetyl group at the C4 position. |

Table 2: Properties of a Key Synthetic Precursor: 1-Ethyl-4-piperidone sigmaaldrich.com

Property Value
CAS Number 3612-18-8
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Boiling Point 46-48 °C at 1 mmHg
Density 0.944 g/mL at 25 °C

| Refractive Index | n20/D 1.464 |

Overview of Key Research Directions in the Field of Piperidine Ketones and Their Analogues

Strategies for the Construction of the Piperidine Ring System

The synthesis of the piperidine core, a ubiquitous scaffold in pharmaceuticals and natural products, is a central theme in synthetic organic chemistry. The development of advanced methodologies to construct this saturated nitrogen heterocycle with high efficiency, selectivity, and diversity is crucial for drug discovery and development. This section explores several modern strategies for the construction of the piperidine ring system, with a focus on methods applicable to the synthesis of 1-(4-Ethylpiperidin-4-yl)ethan-1-one and its analogs.

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful and direct approach to the piperidine ring. By tethering the requisite functional groups, the cyclization precursor is predisposed to form the six-membered ring, often with high regioselectivity. Recent advancements have focused on improving the efficiency, atom economy, and stereocontrol of these cyclization reactions.

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a highly atom-economical method for constructing C-N bonds. When applied in an intramolecular fashion, particularly as a double aza-Michael reaction with divinyl ketones, it provides a concise route to 4-piperidone (B1582916) structures. This approach is lauded for its efficiency, as all atoms from the reactants are incorporated into the final product, minimizing waste. nih.govacs.org

A key advantage of this strategy is the direct formation of the 4-piperidone core, which is a versatile intermediate for further functionalization. For instance, a double aza-Michael addition of primary amines to divinyl ketones can efficiently produce chiral 2-substituted 4-piperidone building blocks. nih.govacs.org The reaction proceeds by the initial conjugate addition of the amine to one of the vinyl groups, followed by a subsequent intramolecular cyclization onto the second vinyl group.

The reaction conditions for the double aza-Michael addition can be optimized to achieve high yields. For example, the slow addition of a divinyl ketone to a mixture of a primary amine (like benzylamine) in acetonitrile (B52724) and aqueous sodium bicarbonate, followed by refluxing, has proven effective. nih.gov This method avoids the need for expensive or toxic catalysts and often results in good to excellent yields of the desired piperidone. The versatility of this reaction allows for the introduction of various substituents on the piperidine ring by using appropriately substituted divinyl ketones. nih.govacs.org

EntryDivinyl Ketone ReactantAmine ReactantProductYield (%)
1Phenyl-substituted divinyl ketoneBenzylamine2-Phenyl-substituted piperidone79
2Methyl-substituted divinyl ketone(S)-α-PhenylethylamineChiral 2-methyl-4-piperidoneNot specified
3n-Propyl-substituted divinyl ketoneBenzylamine2-n-Propyl-substituted piperidoneNot specified

This table summarizes the yields for the synthesis of various 2-substituted 4-piperidones via a double aza-Michael addition, demonstrating the utility of this atom-economical reaction. nih.gov

Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis due to its potential for increasing synthetic efficiency. Catalytic intramolecular C-H amination has emerged as a powerful tool for the construction of N-heterocycles, including piperidines. This method involves the use of a transition metal catalyst to facilitate the insertion of a nitrogen-containing group into a C-H bond, directly forming the heterocyclic ring.

Copper-catalyzed systems have shown particular promise in this area. For example, complexes such as [TpxCuL] (where Tpx is a tris(pyrazolyl)borate ligand) can catalyze the intramolecular C-H amination of N-fluoride amides to furnish piperidines. acs.orgresearchgate.net This transformation is significant as it provides a route to piperidines, while many other systems are limited to the formation of five-membered pyrrolidines. acs.org Mechanistic studies, including experimental and DFT calculations, suggest a catalytic cycle involving Cu(I)/Cu(II) pathways. acs.orgresearchgate.net The nature of the ligand on the copper catalyst and the halide on the amide substrate can influence the reaction outcome. researchgate.net

The process typically involves the generation of a reactive metal-nitrenoid intermediate which then undergoes the C-H insertion step. The regioselectivity of the C-H amination is often directed by the formation of a sterically and electronically favored five- or six-membered ring transition state. This methodology offers a direct and efficient pathway to piperidine derivatives from linear amine precursors.

Electrophilic and radical cyclizations offer alternative and powerful strategies for the construction of the piperidine ring system. These methods rely on the generation of reactive intermediates that trigger the ring-closing event.

Electrophilic cyclization typically involves the activation of a double bond or another nucleophilic moiety by an electrophile, followed by the intramolecular attack of a nitrogen nucleophile. For instance, the reaction of homoallylic amines with an electrophile generated from DMSO and an activating agent can produce 4-chloropiperidines in good yields. organic-chemistry.org Another approach involves the intramolecular cyclization of iminium ions onto a tethered nucleophile, which can be an effective means of forming the piperidine ring.

Radical cyclization processes provide a complementary approach, particularly for the synthesis of highly substituted piperidines. nih.gov These reactions involve the generation of a radical, which then undergoes an intramolecular addition to a tethered unsaturated group. For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can lead to 2,4-disubstituted piperidines. organic-chemistry.org Photoredox catalysis has also been employed to generate aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to form complex spiropiperidines. nih.gov This method is advantageous as it operates under mild conditions and avoids the use of toxic reagents. nih.gov The Hofmann-Löffler reaction is a classic example of a radical cyclization where an N-halogenated amine, upon thermal or photochemical decomposition in the presence of a strong acid, generates a nitrogen radical that abstracts an intramolecular hydrogen to form a cyclic amine. wikipedia.org

The development of asymmetric methods for piperidine synthesis is of paramount importance for accessing enantiomerically pure pharmaceutical agents. Chiral Brønsted acids, particularly chiral phosphoric acids, have emerged as powerful catalysts for a variety of enantioselective transformations, including the cyclization of unsaturated acetals to form functionalized chiral piperidines. nih.govumich.edu

This methodology involves the activation of the substrate by the chiral phosphoric acid, which facilitates the intramolecular cyclization and controls the stereochemical outcome. nih.govumich.edu Computational studies have been instrumental in elucidating the mechanism, suggesting a two-step process involving the formation of a mixed chiral phosphate (B84403) acetal (B89532), which then undergoes a concerted SN2'-like displacement to yield the product with high enantioselectivity. nih.govumich.edu This approach has been shown to be tolerant of substitution at various positions on the piperidine ring, leading to highly enantioselective formation of C4- and C5-substituted piperidines. umich.edu

SubstrateProductEnantiomeric Excess (ee %)
C4-substituted unsaturated acetalC4-substituted piperidineHigh
C5-substituted unsaturated acetalC5-substituted piperidineHigh
Unsaturated acetal for tetrahydroisoquinolineChiral tetrahydroisoquinoline93

This table highlights the high enantioselectivities achieved in the chiral phosphoric acid-catalyzed cyclization for the synthesis of substituted piperidines and related heterocycles. umich.edu

Multicomponent Reaction (MCR) Approaches to Substituted Piperidines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency, convergence, and ability to rapidly generate molecular diversity. acs.org MCRs provide a powerful platform for the synthesis of highly substituted piperidines from simple and readily available starting materials. acs.orgscispace.comacs.org

One common MCR approach involves the one-pot condensation of aldehydes, amines, and β-ketoesters. scispace.com For instance, the reaction between aromatic aldehydes, anilines, and ethyl acetoacetate, catalyzed by sodium lauryl sulfate (B86663) (SLS) in water, can produce highly functionalized piperidines in good yields. scispace.com This protocol is environmentally friendly and operates under mild conditions. The proposed mechanism involves the initial formation of an enamine and an imine, which then undergo an intermolecular Mannich-type reaction followed by cyclization. scispace.com

Another versatile MCR for the synthesis of polysubstituted 2-piperidinones involves the reaction of substituted nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate, and dialkyl malonates. acs.org This four-component reaction is highly stereoselective and provides access to a wide range of structurally diverse and pharmacologically relevant piperidine derivatives. acs.org The use of β-nitrostyrenes as building blocks is a common theme in MCRs for piperidine synthesis, as they can participate in Michael additions and subsequent cyclization cascades. acs.orgacs.org These MCRs are characterized by their operational simplicity, shorter reaction times, and ecological advantages over traditional linear syntheses. scispace.com

Reactant 1Reactant 2Reactant 3Reactant 4Catalyst/SolventProduct
Aromatic AldehydeAnilineβ-Ketoester-SLS/WaterHighly functionalized piperidine
Substituted NitrostyreneAromatic AldehydeDialkyl MalonateAmmonium AcetateNot specifiedPolysubstituted 2-piperidinone
Aromatic AldehydeAmmonium AcetateSubstituted β-NitrostyreneMeldrum's AcidNot specifiedHighly functionalized piperidine with Meldrum's acid moiety

This table illustrates the versatility of multicomponent reactions in synthesizing a variety of substituted piperidine scaffolds from different combinations of starting materials. acs.orgscispace.comacs.org

Ugi Four-Component Reaction for 1,4,4-Trisubstituted Piperidine Systems

The Ugi four-component reaction (U-4CR) stands out as a powerful and versatile multicomponent reaction (MCR) for rapidly generating molecular complexity from simple starting materials. nih.govnih.gov It is particularly well-suited for the synthesis of 1,4,4-trisubstituted piperidine systems. The reaction typically involves the one-pot combination of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-bis-amide derivative. sciepub.comwikipedia.org

The general mechanism involves the initial condensation of the amine and carbonyl compound to form an imine. wikipedia.org Subsequent protonation by the carboxylic acid activates the resulting iminium ion for nucleophilic attack by the isocyanide. The intermediate nitrilium ion is then trapped by the carboxylate anion, which, after an irreversible Mumm rearrangement, yields the final α-amidoamide product. nih.govwikipedia.org

For the synthesis of 1,4,4-trisubstituted piperidines, an N-substituted 4-piperidone serves as the key carbonyl component. nih.gov This strategy allows for the direct installation of substituents at the 1- and 4-positions of the piperidine ring. The U-4CR has been successfully employed to create extensive libraries of piperidine analogues for biological screening, such as for potential antiviral agents against coronaviruses. nih.gov The reaction's efficiency and the commercial availability of diverse starting materials make it a highly valuable tool in drug discovery. nih.govnih.gov

Below is a table summarizing representative components used in the Ugi-4CR to generate diverse piperidine scaffolds.

Carbonyl ComponentAmine ComponentIsocyanide ComponentCarboxylic Acid ComponentResulting Scaffold FeatureReference
N-Substituted 4-PiperidonePrimary Amines (e.g., Benzylamine)Various Isocyanides (e.g., tert-Butyl isocyanide)Amino Acids1,4,4-Trisubstituted Piperidine nih.gov
Boc-piperidone(Resin-bound Glutamic Acid)Various Isocyanides(Internal)N-substituted pyrrolidinone tethered piperidine nih.gov
4-Piperidone DerivativeAnilineConvertible IsocyanidePropionic AcidCarfentanil Precursor nih.gov
Other Convergent Multicomponent Strategies in Piperidone Synthesis

Beyond the Ugi reaction, several other convergent multicomponent strategies have been developed for the efficient synthesis of piperidone rings. These methods offer alternative pathways to construct the core heterocycle, often with different substitution patterns and functional group tolerance.

One classic example is the Petrenko-Kritschenko piperidone synthesis , which involves the reaction of an aldehyde, a derivative of acetonedicarboxylic acid (like diethyl-α-ketoglutarate), and ammonia (B1221849) or a primary amine. wikipedia.org This reaction constructs the 4-piperidone ring in a single step and is related to the Robinson-Schöpf tropinone (B130398) synthesis. wikipedia.org

Another powerful approach is the intermolecular Diels-Alder reaction of in situ-generated 2-azadienes. researchgate.net This four-component process combines an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile to produce highly substituted piperidone scaffolds. This method can create up to four stereogenic centers with predictable stereochemical outcomes. researchgate.net

The Biginelli reaction , traditionally used for synthesizing dihydropyrimidinones, has also been adapted for furochromone-containing heterocycles that can be related to piperidone structures. rsc.org Additionally, the Mannich reaction , which combines an amine, an aldehyde, and a compound with an active hydrogen, serves as a cornerstone for many piperidone syntheses by forming key C-C and C-N bonds in a convergent manner. nih.gov

Multicomponent ReactionKey ReactantsCore ProductKey FeaturesReference
Petrenko-Kritschenko SynthesisAldehyde, 3-Keto acid derivative, Ammonia/Amine4-PiperidoneClassic MCR for piperidone ring formation. wikipedia.org
Azadiene Diels-AlderAldehyde, Ammonia equivalent, Acyl chloride, DienophileSubstituted PiperidoneCreates high skeletal and stereochemical diversity. researchgate.net
Mannich ReactionAmine, Aldehyde (e.g., Formaldehyde), Active Hydrogen CompoundAminomethylated Ketones (Piperidone Precursors)Fundamental C-N and C-C bond-forming reaction. nih.gov

Green Chemistry Principles in Piperidone and Piperidine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for piperidines and other heterocyclic compounds. nih.gov The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. sciepub.com An efficient green chemistry approach for N-substituted piperidones has been developed, which presents significant advantages over classical methods like the Dieckman condensation. nih.govfigshare.com

Multicomponent reactions, such as the Ugi reaction, are inherently green as they often proceed in a single step, reducing the need for intermediate purification, saving solvents, and minimizing energy consumption. sciepub.comsciepub.com These reactions can be performed under environmentally friendly conditions, such as in water ("on-water" catalysis) or without any solvent, sometimes enhanced by microwave irradiation or ultrasound to reduce reaction times. sciepub.com

Utilization of Bio-renewable Feedstocks and Sustainable Catalysis

A key aspect of green chemistry is the use of renewable starting materials. In piperidine synthesis, amino acids can serve as chiral, bio-renewable precursors, allowing for the incorporation of chirality and diversification of the final products. researchgate.net Carbohydrates represent another class of bio-renewable feedstocks; for example, D-arabinopyranosylamine has been employed as a chiral auxiliary to guide the stereoselective synthesis of piperidine derivatives. researchgate.net

Sustainable catalysis focuses on replacing toxic or precious metal catalysts with more abundant, less toxic alternatives and using environmentally benign reaction media. nih.gov Recent advances include the use of non-toxic iron catalysts and water-initiated processes for piperidine synthesis. nih.govajchem-a.com Electrocatalytic methods, which use electricity to drive reactions, are also emerging as a sustainable alternative for hydrogenation processes, avoiding the need for high-pressure hydrogen gas. nih.gov

Atom-Economic Methods and Waste Minimization in Piperidine Ring Construction

Atom economy is a central concept in green chemistry, measuring the efficiency of a reaction by how many atoms from the starting materials are incorporated into the desired product. sciepub.com Multicomponent reactions are prime examples of atom-economic processes because three or more reactants combine in a single operation to form a product that contains essentially all of the atoms of the starting materials. sciepub.comresearchgate.net This high convergence minimizes the formation of by-products and waste. sciepub.com

Catalytic Hydrogenation and Reductive Amination Strategies for Piperidine Formation

Catalytic hydrogenation and reductive amination are fundamental and widely used strategies for constructing the piperidine ring.

Catalytic Hydrogenation of the corresponding pyridine (B92270) ring is one of the most direct methods for synthesizing the saturated piperidine core. nih.gov This reaction typically requires a transition metal catalyst and a hydrogen source. rsc.org While traditional methods often rely on harsh conditions (high temperature and pressure), modern catalysis has enabled these reductions under milder conditions. For example, rhodium compounds like Rh₂O₃ have been shown to effectively catalyze the hydrogenation of a broad range of functionalized pyridines at low pressure (5 bar) and moderate temperature (40 °C). rsc.org A significant green advancement is the development of electrocatalytic hydrogenation, which uses water as the proton source and avoids pressurized H₂ gas, achieving high yields and current efficiencies. nih.govacs.org

Reductive Amination is a versatile method for forming C-N bonds and constructing the piperidine ring simultaneously. A key strategy is the double reductive amination (DRA) of dicarbonyl compounds with an amine, which efficiently builds the piperidine skeleton in a one-pot reaction. chim.it Another powerful variant is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. nih.govacs.org This process involves the initial reduction of the pyridinium ion to a dihydropyridine (B1217469), which is then hydrolyzed in situ to a dicarbonyl intermediate. A subsequent reductive amination with an exogenous amine completes the piperidine ring formation, providing access to a wide range of N-aryl and N-heteroaryl piperidines under mild conditions. nih.govacs.org

StrategySubstrateKey Reagents/CatalystProductKey FeaturesReference
Catalytic HydrogenationPyridine DerivativesRh₂O₃, H₂ (5 bar)PiperidinesBroad substrate scope under mild conditions. rsc.org
Electrocatalytic HydrogenationPyridineRh/C catalyst, electricityPiperidineSustainable; avoids H₂ gas; high efficiency. nih.govacs.org
Double Reductive Amination (DRA)Dicarbonyl CompoundsAmine, Reducing Agent (e.g., NaBH₃CN)Piperidines"One-pot" cascade reaction for ring formation. chim.it
Reductive TransaminationPyridinium SaltsRh-catalyst, HCOOH, Exogenous AmineN-Aryl PiperidinesAccess to complex N-substituted piperidines. nih.govacs.org

Stereoselective Synthesis of Chiral Piperidine Ketone Derivatives

The synthesis of chiral piperidine ketones and their derivatives is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. Several strategies have been developed to control the absolute and relative configuration of stereocenters within the piperidine ring.

One approach utilizes chiral auxiliaries , which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For instance, D-arabinopyranosylamine, a carbohydrate-derived auxiliary, has been used to achieve high diastereoselectivity in a domino Mannich-Michael reaction to furnish N-arabinosyl dehydropiperidinones. researchgate.net These intermediates can then be further transformed into stereochemically defined 2,6-cis- or 2,3-trans-substituted piperidinones. researchgate.net Similarly, (S)-phenylglycinol can serve as a chiral auxiliary for the synthesis of chiral piperidine β-enamino ketones. researchgate.net

The use of chiral catalysts is another powerful method for asymmetric synthesis. Iridium-catalyzed cyclocondensation of amino alcohols and aldehydes can produce 3,4-disubstituted piperidines with high enantiospecificity and diastereoselectivity. nih.gov A rhodium-catalyzed asymmetric reductive transamination of pyridinium salts using a chiral primary amine allows for the rapid synthesis of various chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn

Finally, substrate-controlled methods can be employed where the existing stereochemistry in the starting material dictates the stereochemistry of the product. Gold-catalyzed cyclization of N-protected β-amino ynones, which can be synthesized from chiral amino acids, provides pyridinones with excellent enantiomeric excess, serving as versatile precursors for asymmetric piperidines. organic-chemistry.org

Asymmetric Induction in Piperidine Ring Formation

The creation of chiral piperidine rings through asymmetric induction represents a significant challenge and an area of active research. Various strategies have been devised to introduce stereocenters during the formation of the piperidine nucleus, ensuring enantiomeric enrichment of the final product.

One prominent approach involves the use of the chiral pool , particularly amino acids, as starting materials. electronicsandbooks.com These readily available, enantiomerically pure compounds provide a scaffold upon which the piperidine ring can be constructed with inherent stereocontrol. For instance, cyclization of δ-amino β-keto phosphonates derived from chiral amines has been demonstrated as a viable route to asymmetrically substituted piperidines. nih.gov

Chiral auxiliaries also play a crucial role in asymmetric piperidine synthesis. These are chiral molecules that are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a key reaction. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered. This methodology has been successfully applied to the asymmetric formation and derivatization of the piperidine ring. electronicsandbooks.com

Furthermore, catalytic asymmetric methods have emerged as powerful tools for the enantioselective synthesis of piperidines. For example, iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been developed, achieving high levels of enantioselectivity. nih.gov This method provides an efficient pathway to enantioenriched piperidines that can be further elaborated. nih.gov Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a route to 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.org

Diastereoselective Control in Functionalization Reactions

Once the piperidine ring is formed, subsequent functionalization reactions must be conducted with a high degree of diastereoselective control, especially when new stereocenters are introduced relative to existing ones. This is critical for the synthesis of complex molecules with multiple stereogenic centers.

Photoredox catalysis has proven to be a powerful strategy for the highly diastereoselective functionalization of densely substituted piperidines. nih.govacs.orgnih.gov For instance, an iridium(III)-photoredox catalyzed α-amino C–H arylation of piperidine derivatives has been reported. nih.govacs.orgnih.gov This reaction cascade proceeds with subsequent epimerization at the α-position to yield the most thermodynamically stable stereoisomer with high diastereoselectivity. nih.govacs.orgnih.gov The scope of this reaction is broad, accommodating various substitution patterns on the piperidine ring and providing arylated products in good yields. nih.govacs.orgnih.gov

Another strategy involves the diastereoselective addition of organometallic reagents to chiral piperidine epoxides. nih.gov The inherent stereochemistry of the epoxide directs the incoming nucleophile to a specific face of the molecule, thereby controlling the stereochemical outcome of the reaction. Additionally, hydroxyl-directed reduction of 1,2-dehydropiperidines has been employed to achieve diastereoselective functionalization. nih.gov

The choice of directing group can also significantly influence the diastereoselectivity of C-H functionalization reactions. For example, in the palladium-catalyzed C(sp³)–H arylation of piperidines at the C4 position, the use of an improved dimethylaminoquinoline (DMAQ) amide directing group led to higher conversion and improved diastereomeric ratios in favor of the cis-isomer. acs.org

Organometallic Enantiomeric Scaffolding for Regio-, Stereo-, and Enantiocontrolled Construction

Organometallic chemistry offers a versatile toolkit for the regio-, stereo-, and enantiocontrolled construction of piperidine rings. These methods often involve the use of transition metal catalysts to orchestrate bond-forming events with high precision.

A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate. This reaction furnishes 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. nih.govacs.org The resulting tetrahydropyridines are valuable precursors to a wide array of enantioenriched 3-piperidines. nih.govacs.org

The use of organozinc reagents derived from amino acids has also been explored in the synthesis of disubstituted piperidines. whiterose.ac.uk For example, conjugate addition of β-amino organozinc reagents to enones, followed by reductive cyclization of the intermediate 6-oxoamino acid derivatives, can yield 2,6-disubstituted piperidines. whiterose.ac.uk

Furthermore, palladium-catalyzed reactions have been instrumental in piperidine synthesis. The formal [3+3] cycloaddition of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex provides a route to functionalized piperidines. whiterose.ac.uk

Chemical Modifications and Derivatizations of the 4-Acetyl-4-Ethylpiperidine Scaffold

The 4-acetyl-4-ethylpiperidine scaffold serves as a versatile platform for further chemical modifications and derivatizations, allowing for the exploration of structure-activity relationships and the generation of diverse compound libraries.

Transformations of the Ketone Functionality

The ketone group in this compound is a prime site for a variety of chemical transformations. Standard ketone reactions can be employed to introduce new functional groups and modify the electronic and steric properties of the molecule.

For instance, the acetyl group can undergo oxidation reactions. The use of selenium dioxide can oxidize the acetyl group to an α-keto acid. researchgate.net Conversely, reduction of the ketone can lead to the corresponding secondary alcohol, introducing a new chiral center.

Deacetylation , the removal of the acetyl group, can be achieved under acidic conditions, for example, using concentrated sulfuric acid, to yield the 4-ethylpiperidine (B1265683) core. researchgate.net This can be a useful step for accessing derivatives without the acetyl functionality.

Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that can readily participate in a range of reactions to introduce substituents on the nitrogen atom. These modifications can significantly impact the biological activity and physicochemical properties of the resulting compounds.

N-Alkylation and N-arylation are common transformations. For example, N-benzyl-4,4-disubstituted piperidines have been synthesized and shown to possess biological activity. nih.gov The Ugi four-component reaction has been utilized for the efficient one-step synthesis of diverse libraries of piperidine-based analogues with various substituents on the nitrogen. nih.gov

The piperidine nitrogen can also be incorporated into more complex structures. For instance, intramolecular Hartwig-Buchwald amination can be used to form fused tricyclic systems. nih.gov Additionally, the nitrogen can be protected with various groups, such as a Boc (tert-butoxycarbonyl) group, which can influence the reactivity of other parts of the molecule and can be removed under specific conditions. nih.gov

C-H Activation and Functionalization Strategies on Piperidine Rings

Direct C-H activation and functionalization of the piperidine ring is a highly desirable and atom-economical approach to introduce substituents at specific positions. This strategy avoids the need for pre-functionalized starting materials and lengthy synthetic sequences.

Transition-metal catalysis has been a key enabler in this area. Rhodium-catalyzed C-H functionalization has been used to introduce substituents at the C2, C3, and C4 positions of the piperidine ring, with the regioselectivity being controlled by the choice of catalyst and protecting group on the nitrogen. nih.gov For instance, with certain rhodium catalysts, C-H functionalization of N-α-oxoarylacetyl-piperidines can lead to 4-substituted analogues. nih.gov

Palladium-catalyzed C-H arylation has also been successfully applied to piperidine rings. acs.org The use of directing groups attached to the piperidine nitrogen can guide the catalyst to a specific C-H bond, enabling site-selective functionalization. acs.org For example, an aminoquinoline amide directing group has been used to achieve C4 arylation of piperidines. acs.org

Probing Reaction Pathways and Intermediates

Mechanistic probes into reactions involving piperidine derivatives reveal complex sequences of events, including catalytic cycles and the formation of transient species that dictate the course of the reaction.

Copper-catalyzed reactions are pivotal in the synthesis of nitrogen-containing heterocycles, including piperidines. These reactions often proceed through a Cu(I)/Cu(II) catalytic cycle. For instance, in the intramolecular C-H amination to form piperidines, a copper(I) precatalyst, such as [TpiPr2Cu(NCMe)], initiates the cycle. acs.org A proposed mechanism for a related copper-catalyzed oxidative Ugi/aza-Wittig reaction to form piperidine-substituted oxadiazoles (B1248032) involves the oxidation of Cu(I) to a Cu(II) species. mdpi.com This Cu(II) intermediate facilitates the key bond-forming steps before being reduced back to Cu(I), thus regenerating the catalyst and completing the cycle. The specific ligands attached to the copper center play a significant role in the efficiency and selectivity of these transformations. acs.org

The direct observation of reaction intermediates is often challenging due to their short lifetimes. However, a combination of experimental and computational studies has enabled the identification of key transient species in reactions involving piperidines.

Iminium and Enolate Ions : Piperidine can act as a catalyst, for example, in the Knoevenagel condensation. In such cases, the reaction proceeds through the formation of an iminium ion from the aldehyde and a piperidinium (B107235) salt, and an enolate ion from the active methylene (B1212753) compound. These charged intermediates then react to form the final product. acs.org

Fluorinated Intermediates : In certain copper-catalyzed C-H amination reactions for piperidine synthesis, the involvement of a benzylic fluoride (B91410) intermediate has been proposed and investigated. While its role as a direct on-pathway intermediate can be complex, its formation and subsequent reactivity provide insight into the reaction mechanism. acs.org

Piperidine is a common nucleophile used in SNAr reactions, which typically proceed via a two-step addition-elimination mechanism. nih.gov The reaction is initiated by the nucleophilic attack of the piperidine nitrogen on an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. brainmass.comresearchgate.net The presence of strong electron-withdrawing groups (like nitro groups) on the aromatic ring is crucial as they stabilize this intermediate, thereby facilitating the reaction. researchgate.net

The second step involves the departure of the leaving group, which restores the aromaticity of the ring. Generally, the first step, the nucleophilic addition, is the rate-determining step. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to model the reaction pathways, identify transition states, and calculate activation energies, confirming that electron-withdrawing groups lower the energy barrier for the nucleophilic attack by piperidine. researchgate.net

Kinetic Studies and Determination of Rate Determining Steps

Kinetic analysis is a powerful tool for deciphering reaction mechanisms, providing quantitative data on reaction rates, reaction orders, and the influence of various parameters.

The rate of a reaction involving piperidine ketones can be monitored using techniques like UV-vis spectrophotometry. ajgreenchem.com By measuring the change in concentration of reactants or products over time under different initial concentrations, the reaction order with respect to each component can be determined.

For example, the SNAr reactions of N-methylpyridinium compounds with piperidine have been found to be second-order with respect to piperidine. nih.govnih.gov This indicates that two molecules of piperidine are involved in the rate-determining step, one acting as a nucleophile and the second as a base. In other systems, such as the piperidine-catalyzed Knoevenagel condensation, the reaction can follow pseudo-first-order kinetics when the catalyst concentration is kept constant and the other reactant is in excess. acs.org

Table 1: Kinetic Data for a Piperidine-Catalyzed Reaction This interactive table presents hypothetical data based on typical kinetic studies of piperidine-catalyzed reactions, illustrating the determination of reaction order.

Experiment[Benzaldehyde] (mol L⁻¹)[Piperidine] (mol L⁻¹)Initial Rate (mol L⁻¹ s⁻¹)
10.100.051.5 x 10⁻⁵
20.200.053.0 x 10⁻⁵
30.100.103.0 x 10⁻⁵

The rate of reactions involving piperidine systems is highly sensitive to the nature of the catalysts and reagents employed.

Catalyst Role : In piperidine-catalyzed reactions, the catalyst can function in multiple ways. For instance, in the Knoevenagel condensation, computational studies have shown that the piperidine catalyst primarily facilitates the elimination step rather than activating the aldehyde, which was the previously held belief. acs.org

Solvent Effects : The choice of solvent can significantly impact reaction kinetics. In the synthesis of substituted piperidines, changing the solvent from methanol (B129727) to ethanol (B145695), a less polar solvent, was found to accelerate the reaction rate. This is attributed to the relative stabilization of the transition state compared to the initial reactants. ajgreenchem.com

Base Catalysis : In SNAr reactions where the departure of the leaving group is part of the rate-determining step, the presence of a base can accelerate the reaction. Studies have shown that a second molecule of piperidine can act as a base to deprotonate the piperidine-substrate intermediate, facilitating the elimination of the leaving group. nih.govnih.gov The mechanism of this base catalysis can be complex, sometimes involving a specific base-general acid (SB-GA) mechanism. researchgate.net

Table 2: Effect of Solvent on Second-Order Rate Constants (k) for Piperidine Synthesis Data adapted from studies on substituted piperidines, illustrating the influence of the reaction medium. ajgreenchem.com

Temperature (°C)k in Methanol (L mol⁻¹ s⁻¹)k in Ethanol (L mol⁻¹ s⁻¹)
251.8 x 10⁻³2.5 x 10⁻³
302.4 x 10⁻³3.4 x 10⁻³
353.2 x 10⁻³4.5 x 10⁻³
404.1 x 10⁻³5.8 x 10⁻³

The data clearly indicates that the reaction proceeds faster in ethanol across all tested temperatures.

Kinetic Analysis of Thermal Rearrangement Mechanisms of Piperidine Derivatives

The thermal stability and decomposition pathways of heterocyclic compounds, including piperidine derivatives, are investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). mdpi.com These methods provide critical data on the temperatures at which degradation occurs and the kinetics of the process. For instance, studies on the thermal decomposition of 1,4-dinitropiperazine (B13729250), a related piperidine derivative, show that the primary steps involve the cleavage of the N-N and C-N bonds. nih.gov

Kinetic parameters, including activation energy (Ea) and the pre-exponential factor (A), are crucial for understanding the reaction mechanism. These can be determined from non-isothermal TGA experiments conducted at various heating rates. mdpi.com Several computational models are employed for this analysis, such as the Kissinger, Flynn-Wall-Ozawa (FWO), and Coats-Redfern methods. mdpi.comnih.gov For example, the Kissinger method uses the peak decomposition temperature from DTA curves at different heating rates to calculate activation energy. mdpi.com The Coats-Redfern model is a model-fitting method that can help elucidate the reaction mechanism by fitting the data to different kinetic models (e.g., first-order, zero-order, diffusion, nucleation). mdpi.comnih.gov

A study on 1,4-dinitropiperazine determined an activation energy of 116.51 kJ/mol for its thermolysis, which was found to follow a nucleation and growth model. nih.gov Such analyses for this compound would similarly focus on the weakest bonds in the molecule, likely the C-N bonds within the piperidine ring and the C-C bond connecting the acetyl group, to predict its thermal decomposition mechanism and kinetic parameters.

Table 1: Methods for Kinetic Analysis of Thermal Decomposition

Method Type Basis of Calculation Key Parameter Obtained
Kissinger Model-Free Variation of peak decomposition temperature with heating rate. mdpi.comnih.gov Activation Energy (Ea)
Flynn-Wall-Ozawa (FWO) Model-Free Temperature variation at constant conversion levels for different heating rates. nih.gov Activation Energy (Ea)

| Coats-Redfern | Model-Fitting | Fitting TGA data to various solid-state reaction models. mdpi.comnih.gov | Activation Energy (Ea), Pre-exponential Factor (A), Reaction Mechanism |

Stereochemical Outcomes and Conformational Preferences in Reaction Mechanisms

The stereochemical outcomes of reactions involving piperidine ketones are intrinsically linked to the conformational preferences of the six-membered ring. The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. researchgate.net In a substituted piperidine like this compound, the substituents (ethyl and acetyl groups) at the C4 position will influence the conformational equilibrium of the ring.

Mechanistic Basis of Diastereoselectivity and Enantioselectivity

The stereoselectivity of nucleophilic additions to the carbonyl group of piperidine ketones is often dictated by the steric environment created by the piperidine ring and its substituents. nih.gov For reactions that are rapid and irreversible, the stereochemical outcome is largely controlled by the relative populations of the ground-state conformers of the ketone. nih.gov Nucleophilic attack will preferentially occur from the less sterically hindered face of the carbonyl group in the lowest energy conformation. nih.gov

In the case of this compound, the bulky 4,4-disubstituted piperidine ring creates two distinct diastereotopic faces at the carbonyl carbon. The approach of a nucleophile will be directed by the orientation of the ethyl group and the piperidine ring itself. High diastereoselectivity is expected when the ketone is conformationally biased, meaning one conformer is significantly lower in energy, presenting a single, sterically favored pathway for nucleophilic attack. nih.gov

Enantioselectivity in reactions producing chiral centers, such as those involving prochiral piperidine derivatives, is often achieved through the use of chiral catalysts. mdpi.commdpi.com These catalysts, which can be transition metals with chiral ligands or organocatalysts, create a chiral environment that lowers the activation energy for the formation of one enantiomer over the other. mdpi.com For instance, organocatalyzed [3+2] cycloaddition reactions have been developed to synthesize complex dispiro-pyrrolidine derivatives with high enantioselectivity and diastereoselectivity. mdpi.com

Conformational Effects on Reactivity and Selectivity

The reactivity and selectivity of piperidine ketones are profoundly influenced by conformational effects. The piperidine ring can exist in two primary chair conformations that interconvert via a ring-flip. For monosubstituted rings, the conformation with the substituent in the equatorial position is generally more stable to avoid unfavorable 1,3-diaxial steric interactions (also known as A-strain). utdallas.edu

The energetic preference for an equatorial versus an axial substituent can be quantified by the conformational free energy difference, or "A-value". Larger groups have larger A-values, indicating a stronger preference for the equatorial position. utdallas.edu This conformational biasing is a key factor in achieving high selectivity in reactions, as it locks the molecule into a more predictable and sterically defined shape. nih.gov

Table 2: Illustrative A-Values for Substituents on a Cyclohexane Ring (Note: Cyclohexane is used as a proxy to illustrate the steric principles applicable to the piperidine ring)

Substituent A-Value (kcal/mol) Equatorial Preference
-CH₃ (Methyl) 1.74 High
-CH₂CH₃ (Ethyl) 1.75 High
-CH(CH₃)₂ (Isopropyl) 2.2 Very High

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | Extremely High (Anancomeric) |

Advanced Spectroscopic and Analytical Characterization Techniques for Piperidine Ketone Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of piperidine-containing molecules in solution. ycdehongchem.com By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the connectivity of atoms can be meticulously mapped.

For 1-(4-Ethylpiperidin-4-yl)ethan-1-one, ¹H NMR spectroscopy would reveal distinct signals for the ethyl and acetyl groups, as well as the protons on the piperidine (B6355638) ring. Protons on the carbons alpha to the nitrogen atom are typically deshielded and appear in the 2.5-3.5 ppm range. ycdehongchem.com The ¹³C NMR spectrum provides complementary information, notably a signal at the low field for the carbonyl carbon of the ketone and distinct signals for the quaternary carbon and the remaining carbons of the piperidine and ethyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-~210-212
C4 (quaternary)-~55-60
C2, C6 (piperidine)~2.8-3.2~45-50
C3, C5 (piperidine)~1.6-1.8~30-35
CH₃ (acetyl)~2.1 (singlet)~25-28
CH₂ (ethyl)~1.5 (quartet)~28-32
CH₃ (ethyl)~0.8 (triplet)~8-10

For molecules with overlapping signals or complex spin systems, one-dimensional NMR can be insufficient. Two-dimensional (2D) NMR experiments are employed to resolve these ambiguities. optica.org Techniques such as COSY (Correlation Spectroscopy) identify proton-proton coupling networks, which is invaluable for assigning protons within the piperidine ring and the ethyl substituent. researchgate.net

Heteronuclear correlation techniques like HETCOR, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between protons and carbons. HSQC correlates protons to their directly attached carbons, while HMBC reveals longer-range couplings (over two to three bonds). These experiments are critical for definitively assigning all carbon signals, including the non-protonated quaternary carbon at the 4-position of the piperidine ring. researchgate.net

Piperidine rings typically adopt a chair conformation, which can undergo ring inversion. Furthermore, the rotation around the C(O)-N amide-like bond in related N-acyl systems can be restricted, leading to the presence of different conformers (rotamers) at room temperature. rsc.org Variable Temperature (VT) NMR is a powerful technique to study these dynamic processes. researchgate.net

By recording NMR spectra at different temperatures, one can observe changes in signal shape, such as broadening or coalescence, which correspond to different conformational exchange rates. researchgate.net From the coalescence temperature, it is possible to calculate the activation energy barrier (ΔG‡) for processes like ring inversion or bond rotation. rsc.org For 4,4-disubstituted piperidines, the energy barrier for ring inversion can be significantly different from the parent piperidine. VT-NMR studies on similar substituted piperidines have been used to determine conformer energy differences. rsc.orgnih.gov

Advanced Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the mass of the molecular ion with high accuracy, allowing for the unambiguous confirmation of the molecular formula, C₉H₁₇NO.

Tandem mass spectrometry (MS/MS) experiments, which involve collision-induced dissociation (CID), are used to study the fragmentation pathways of the parent ion. nih.govscielo.br For this compound, the fragmentation is expected to be dominated by cleavages alpha to the nitrogen atom, a common pathway for amines. youtube.com This would lead to the loss of the ethyl group or cleavage within the piperidine ring.

Key fragmentation pathways include:

Alpha-cleavage: The bond between the nitrogen and an adjacent carbon in the ring can break.

Loss of substituents: Cleavage of the bonds to the ethyl or acetyl groups at the C4 position.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound.
m/zProposed FragmentFragmentation Pathway
155[M]⁺Molecular Ion
126[M - C₂H₅]⁺Loss of ethyl radical
112[M - CH₃CO]⁺Loss of acetyl radical
84Piperidine ring fragmentRing cleavage
43[CH₃CO]⁺Acetyl cation

X-ray Crystallography for Definitive Solid-State Structure Determination of Piperidine Derivatives

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. mdpi.com This technique yields precise data on bond lengths, bond angles, and torsional angles. iucr.org

For a piperidine derivative, X-ray analysis would confirm the chair conformation of the six-membered ring and establish the precise spatial arrangement of the substituents. In the case of this compound, it would definitively show the orientation of the ethyl and acetyl groups relative to the piperidine ring, providing insight into steric interactions and packing forces within the crystal lattice. researchgate.net The relative stereochemistry of similar piperidine derivatives has been confirmed using this powerful method. nih.gov

Chromatographic Methods (e.g., LCMS, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating compounds from mixtures, assessing purity, and monitoring the progress of chemical reactions. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to qualitatively monitor reactions. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product. It also serves as a preliminary check for the number of components in a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection and identification power of mass spectrometry. nih.gov An HPLC method, typically using a reversed-phase column (e.g., C18), can separate this compound from any unreacted starting materials, byproducts, or degradation products. researchgate.netnih.gov The eluent is then passed into a mass spectrometer, which provides the molecular weight of each separated component. This allows for the confident identification of the main product peak and the quantification of its purity with very high sensitivity. alternative-therapies.com

Electron Microscopy for Microstructural and Morphological Characterization of Piperidine-Based Materials

Electron microscopy stands as a cornerstone in the material sciences, offering unparalleled insights into the microstructural and morphological features of a wide array of materials, including those based on piperidine ketone systems. The high resolution afforded by techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) allows for the detailed visualization of surface topography, particle size and shape, and the internal structure of these materials. This level of characterization is crucial for understanding structure-property relationships and for the quality control of piperidine-based materials in various applications.

The fundamental principle of electron microscopy involves the use of a focused beam of electrons to generate a variety of signals at the surface of a solid specimen. These signals, which include secondary electrons, backscattered electrons, and characteristic X-rays, are then collected by detectors to form an image or to determine the elemental composition of the sample. The choice between SEM and TEM depends on the specific information required. SEM is primarily used for observing the surface and morphology of a sample, while TEM provides detailed information about the internal structure and crystallography.

In the context of piperidine-based materials, electron microscopy can be employed to investigate the crystalline nature, particle distribution, and surface characteristics of synthesized compounds. For instance, in the development of novel catalytic systems, piperidine-functionalized materials can be examined to ensure a uniform distribution of the active piperidine moieties on a support structure. researchgate.net

Scanning Electron Microscopy (SEM)

SEM is a powerful technique for producing high-resolution images of the surface of a sample. In a typical SEM instrument, a beam of electrons is scanned in a raster pattern across the sample surface. The interaction of the electron beam with the atoms of the sample produces various signals that contain information about the sample's surface topography and composition.

Table 1: Illustrative SEM Data for a Piperidine-Functionalized Material

ParameterDescription
Magnification 10,000x
Accelerating Voltage 15 kV
Observed Morphology Agglomerated spherical nanoparticles
Average Particle Size 80 - 120 nm
Surface Texture Rough and porous

This table is illustrative and based on typical data obtained from SEM analysis of nanoparticle systems.

Transmission Electron Microscopy (TEM)

For even higher resolution and the ability to probe the internal structure of materials, Transmission Electron Microscopy (TEM) is the technique of choice. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, which is then magnified and focused onto an imaging device, such as a fluorescent screen, a layer of photographic film, or a sensor such as a CCD camera.

In the realm of advanced drug delivery systems, cryogenic TEM (cryo-TEM) has been instrumental in characterizing lipid nanoparticles (LNPs) containing piperidine-based ionizable lipids for mRNA delivery. mdpi.com This technique allows for the visualization of the nanoparticles in their native, hydrated state, providing critical information on their size, shape, and internal structure, such as the encapsulation of the mRNA payload. mdpi.com

Table 2: Representative Cryo-TEM Findings for Piperidine-Based Lipid Nanoparticles

CharacteristicObservationReference
Particle Morphology Predominantly spherical vesicles mdpi.com
Size Distribution 80 - 100 nm in diameter mdpi.com
Lamellarity Mostly unilamellar structures mdpi.com
Internal Structure Electron-dense core, suggesting encapsulated mRNA mdpi.com

This table is based on findings reported in the study of mRNA-loaded lipid nanoparticles with piperidine-based ionizable lipids. mdpi.com

The insights gained from both SEM and TEM are invaluable for the rational design and optimization of piperidine-based materials. By correlating the microstructural and morphological features with the material's functional properties, researchers can tailor the synthesis and processing parameters to achieve the desired performance characteristics.

Theoretical and Computational Chemistry Approaches to Piperidine Ketones

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary method for studying the electronic structure and properties of piperidine (B6355638) derivatives due to its balance of computational cost and accuracy. researchgate.netcell.com DFT calculations are instrumental in predicting a wide range of molecular properties, from geometries to reaction energetics.

Prediction of Electronic Structures and Molecular Geometries of Piperidine Derivatives

DFT methods, particularly with functionals like B3LYP, are widely used to perform geometry optimizations and predict the electronic properties of piperidine-containing compounds. researchgate.netcell.comtandfonline.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. For instance, studies on 4-methylpiperidine have shown that optimized geometric bond lengths obtained by DFT calculations show excellent agreement with experimental values. researchgate.net

The electronic structure is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to identify electrophilic and nucleophilic sites within the molecule, guiding predictions of intermolecular interactions. tandfonline.comresearchgate.net For a molecule like 1-(4-Ethylpiperidin-4-yl)ethan-1-one, the lone pair on the nitrogen atom and the oxygen of the carbonyl group would be expected to be primary sites for electrophilic attack.

Table 1: Representative Calculated Geometrical Parameters for Piperidine Derivatives using DFT This table presents typical calculated values for related piperidine structures to illustrate the data obtained from DFT calculations. Specific values for this compound would require dedicated computation.

ParameterTypical Calculated Value (B3LYP)Reference Compound
C-N Bond Length (Å)~1.46 - 1.47Piperidine, 4-Methylpiperidine researchgate.net
C-C Bond Length (Å)~1.53 - 1.54Piperidine, 4-Methylpiperidine researchgate.net
C-N-C Bond Angle (°)~111 - 112Piperidine researchgate.net
HOMO-LUMO Energy Gap (eV)~5 - 7Various Piperidine Derivatives researchgate.net

Modeling Reaction Mechanisms, Transition States, and Activation Energies

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving piperidine derivatives. rsc.orgacs.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate.

For example, the role of piperidine as a catalyst in the Knoevenagel condensation has been studied theoretically. acs.org Calculations revealed the free energy profile of the reaction, including the formation of carbinolamine and iminium ion intermediates. The study determined that the iminium ion formation represents the highest energy barrier, providing critical insight into the catalytic cycle. acs.org Similarly, DFT has been used to study cycloaddition reactions involving piperidine derivatives, helping to understand stereoselectivity and reaction pathways. dntb.gov.ua For a piperidine ketone like this compound, DFT could be used to model its synthesis, such as the acylation of 4-ethylpiperidine (B1265683), or its subsequent reactions, predicting the most favorable pathways and identifying key intermediates. nih.gov

Conformational Landscape Exploration and Energy Calculations

The piperidine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. wikipedia.org However, other conformers like boat and twist-boat forms also exist on the potential energy surface. Computational methods can be used to explore this conformational landscape and calculate the relative energies of different conformers.

For a simple piperidine ring, the chair conformation with the N-H bond in an equatorial position is generally found to be more stable than the axial conformer in the gas phase and nonpolar solvents. wikipedia.org In 4,4-disubstituted piperidines, such as this compound, the ring will also adopt a chair conformation. The ethyl and acetyl groups are fixed at the C4 position, preventing ring inversion to an alternative chair form. However, rotations around the C-C and C-N single bonds of the substituents still lead to various rotamers. Quantum mechanics calculations can determine the relative free energies of these conformers, identifying the most stable three-dimensional structure. nih.govnih.gov For example, studies on other substituted piperidines have quantified the energy differences between axial and equatorial conformers, demonstrating how electrostatic interactions can influence conformational preference. nih.gov

Table 2: Calculated Relative Energies of Piperidine Conformers This table provides illustrative energy data for the parent piperidine ring to demonstrate the output of conformational energy calculations.

ConformerRelative Energy (kcal/mol)Note
Chair (N-H Equatorial)0.00Most Stable wikipedia.org
Chair (N-H Axial)~0.2 - 0.7Slightly less stable in nonpolar solvents wikipedia.org
Twist-Boat~5 - 6Significantly less stable
Boat~6 - 7Transition state between twist-boat forms

Studies of Metal-Ligand Interactions in Piperidine Complexes

The nitrogen atom in the piperidine ring possesses a lone pair of electrons, making it a potential ligand for coordinating with metal ions. The carbonyl oxygen in piperidine ketones provides an additional coordination site. DFT is extensively used to model the interaction between such ligands and metal centers. nih.gov

Computational studies can optimize the geometry of metal-piperidine complexes, providing data on metal-ligand bond lengths and coordination angles. mdpi.com For instance, DFT calculations on Mn(II) complexes with pentadentate ligands based on a piperidine structure found an octahedral coordination environment around the metal ion. mdpi.com Furthermore, DFT can be used to analyze the nature of the metal-ligand bond and the electronic charge transfer between the piperidine derivative and the metal. mdpi.com In the case of this compound, DFT could predict its preferred coordination mode (e.g., as a monodentate or bidentate ligand) with various metal ions and calculate the stability of the resulting complexes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes conformation over time. nih.gov

Conformational Dynamics of Piperidine Ring Systems

MD simulations are particularly useful for exploring the conformational dynamics of flexible ring systems like piperidine. researchgate.net These simulations can model the transitions between different chair, boat, and twist conformations, a process that is often too complex to fully capture with static calculations. By simulating the molecule in an explicit solvent environment, MD can provide a realistic picture of how solvent interactions influence the conformational preferences and dynamics of the piperidine ring. researchgate.net For example, simulations can reveal the timescale of ring inversion and the flexibility of substituent groups, which are crucial for understanding how a molecule like this compound might interact with a biological receptor or other molecules in solution. Studies on related N-methyl piperidine have used time-resolved spectroscopy combined with computational models to explore transformations between ring conformers following electronic excitation. rsc.org

Intermolecular Interactions and Solvation Effects on Piperidine Reactivity

Computational chemistry provides powerful tools to dissect the non-covalent forces and solvent effects that govern the reactivity of piperidine ketones. Understanding these interactions is fundamental to predicting reaction outcomes and designing selective chemical transformations.

Intermolecular Interactions: The reactivity and physical properties of piperidine derivatives are significantly influenced by intermolecular forces such as hydrogen bonds and van der Waals contacts. Computational methods like the Pixel method can be used to calculate the energies of these interactions in crystal structures. For the parent piperidine molecule, N-H···N hydrogen bonds are the most significant intermolecular interaction, accounting for a substantial portion of the sublimation enthalpy. These are complemented by numerous weaker H···H contacts, where dispersion is the primary stabilizing force.

Theoretical tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are invaluable for analyzing these interactions. QTAIM defines the topology of the electron density to locate and characterize chemical bonds and intermolecular contacts, quantifying their strength and nature. NCI plots provide a visual representation of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, by plotting the reduced density gradient against the electron density. These analyses can reveal subtle but crucial interactions that direct the supramolecular assembly and crystal packing of piperidine derivatives.

Solvation Effects: The solvent environment can dramatically alter the reactivity and stability of piperidine ketones. Density Functional Theory (DFT) calculations, often combined with continuum solvation models, are used to study these effects. For instance, the mechanism of piperidinolysis (reaction with piperidine) of ethers in a solvent like dimethyl sulfoxide (DMSO) has been investigated using both experimental kinetics and DFT. Such studies reveal the role of the solvent in stabilizing intermediates and transition states, for example, by showing whether the reaction proceeds through an uncatalyzed or a catalyzed pathway.

DFT and Time-Dependent DFT (TD-DFT) can also be used to understand how piperidine derivatives interact with surfaces in solution, such as piperidine adsorbing on silver nanoparticles in an aqueous suspension mdpi.com. These studies show that in polar solvents, different conformers (e.g., axial vs. equatorial) can be stabilized, and the molecule may exist in various protonated or deprotonated states, all of which are influenced by the solvent and affect the molecule's reactivity and spectral properties mdpi.com. The table below summarizes key computational approaches for studying these effects.

Computational MethodApplication in Piperidine ChemistryKey Insights
Pixel Method Calculation of intermolecular interaction energies in crystals.Quantifies the contribution of hydrogen bonds, electrostatic, and dispersion forces to lattice energy.
QTAIM Topological analysis of electron density.Characterizes and quantifies the strength of covalent bonds and non-covalent interactions.
NCI Plots Visualization of non-covalent interactions.Identifies and visualizes hydrogen bonds, van der Waals interactions, and steric repulsion in 3D space.
DFT with Solvation Models Studying reaction mechanisms and stability in solution.Elucidates the role of the solvent in stabilizing intermediates and transition states, affecting reaction rates and pathways.

Computational Design and Optimization of Synthetic Routes for Piperidine Derivatives

Computational chemistry is increasingly being used not just to design target molecules but also to devise and optimize their synthetic routes. This involves predicting reaction outcomes, understanding reaction mechanisms, and screening for optimal conditions, thereby reducing the need for extensive trial-and-error experimentation.

Mechanism Elucidation and Catalyst Design: A key application of computational chemistry is the elucidation of complex reaction mechanisms. For example, DFT investigations have been employed to study the copper-catalyzed intramolecular C–H amination for synthesizing piperidines acs.org. By calculating the free energies of intermediates and transition states, researchers can propose detailed catalytic cycles, such as a Cu(I)/Cu(II) pathway, and understand the influence of different ligands on catalyst efficiency and reaction outcomes acs.org. This knowledge allows for the rational design of more effective catalysts.

Predictive Modeling for Reaction Success: Computational models can also guide the synthesis of challenging heterocyclic structures. For light-driven reactions used to create four-membered nitrogen heterocycles (azetidines), computational models have been developed to pre-screen potential starting materials (alkenes and oximes) sciencedaily.com. These models can predict which substrates will react successfully, saving significant time and resources by avoiding unviable experimental pathways sciencedaily.com. This predictive approach is equally applicable to the synthesis of six-membered rings like piperidines.

Structure-Based Optimization: In medicinal chemistry, computational docking and molecular dynamics are often used to guide the structural optimization of lead compounds containing a piperidine scaffold nih.gov. By modeling how a synthesized derivative binds to its biological target, researchers can rationally design the next generation of compounds. For instance, after synthesizing an initial series of piperidine derivatives and identifying a promising hit, molecular modeling of its complex with the target protein can reveal key interactions nih.gov. This insight can lead to the design of new analogs with modified substitutions predicted to enhance binding affinity, guiding the synthetic effort in a more targeted manner nih.gov. The following table outlines computational strategies for synthetic design.

Computational StrategyObjectiveExample Application
DFT Mechanism Studies Elucidate reaction pathways and catalyst behavior.Modeling the catalytic cycle of copper-catalyzed C-H amination to form piperidines acs.org.
Predictive Substrate Screening Identify viable starting materials for a desired reaction.Pre-screening alkenes and oximes for photocatalytic synthesis of N-heterocycles sciencedaily.com.
Molecular Docking & MD Guide the design of analogs with improved biological activity.Optimizing piperidine-based ligands by modeling their binding to the acetylcholine-binding protein nih.gov.

Application of Machine Learning and Data-Driven Approaches in Piperidine Chemistry

The vast amount of data generated in chemical research has paved the way for machine learning (ML) and other data-driven methods to revolutionize how piperidine chemistry is approached. These techniques excel at recognizing complex patterns in large datasets, enabling predictions of reaction outcomes, retrosynthetic pathways, and molecular properties.

Retrosynthesis and Synthesis Planning: One of the most significant applications of AI in chemistry is in computer-aided synthesis planning (CASP). ML models, particularly deep neural networks, are trained on massive databases of known chemical reactions nih.govacs.org. Given a target molecule, such as a complex piperidine derivative, these models can predict one or more precursor molecules by suggesting strategic bond disconnections. This process, known as retrosynthesis, is repeated iteratively to generate a complete synthetic tree connecting the target to commercially available starting materials youtube.com. These AI tools can propose novel and efficient synthetic routes that might not be obvious to a human chemist nih.gov. For challenging areas like heterocycle synthesis, where data may be sparse, transfer learning techniques can be used to fine-tune general retrosynthesis models, significantly improving their accuracy for specific reaction classes like piperidine ring formation chemrxiv.org.

Reaction Condition Optimization: Beyond predicting reactants and products, data-driven approaches can optimize reaction conditions. High-throughput experimentation (HTE) can be used to generate large datasets on how factors like catalyst, base, solvent, and temperature affect the yield of a specific reaction, such as the palladium-catalyzed coupling of piperidines acs.org. This data can then be used to train ML models or apply Design of Experiments (DoE) methodologies to identify the optimal conditions for maximizing yield and minimizing side products acs.org. This data-rich approach accelerates the optimization process significantly compared to traditional one-variable-at-a-time methods.

Predicting Molecular Properties (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are a well-established data-driven technique used extensively in drug discovery involving piperidine scaffolds. These models correlate structural features of molecules with their biological activities. For piperidine derivatives, a QSAR model can be developed by training it on a set of compounds with known inhibitory activity against a biological target researchgate.net. The resulting model can then be used to predict the activity of newly designed, virtual piperidine compounds, allowing chemists to prioritize the synthesis of the most promising candidates researchgate.netclinmedkaz.org.

Data-Driven ApproachArea of ApplicationFunction
Deep Learning (Neural Networks) RetrosynthesisPredicts precursor molecules for a target compound by learning from vast reaction databases nih.govresearchgate.net.
High-Throughput Experimentation (HTE) & DoE Reaction OptimizationSystematically explores reaction parameters to build models that predict optimal conditions acs.org.
QSAR Modeling Molecular DesignCorrelates chemical structure with biological activity to predict the potency of new piperidine derivatives researchgate.net.

Chemical Reactivity and Transformations of the 1 4 Ethylpiperidin 4 Yl Ethan 1 One Scaffold

Ketone Group Reactivity and Functional Group Interconversions

The exocyclic ketone group is a prominent feature of the molecule, characterized by an electrophilic carbonyl carbon that serves as a primary site for chemical reactions. masterorganicchemistry.com Its reactivity is central to many synthetic strategies involving this scaffold.

The carbonyl carbon of the ethanone (B97240) moiety is susceptible to attack by a wide range of nucleophiles. This fundamental reaction, known as nucleophilic addition, transforms the trigonal planar, sp²-hybridized carbon into a tetrahedral, sp³-hybridized center. masterorganicchemistry.com The outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions employed.

Common nucleophilic addition reactions for this ketone would include:

Organometallic Reagents: Reaction with Grignard or organolithium reagents would lead to the formation of tertiary alcohols after an aqueous workup.

Cyanide Addition: The addition of a cyanide ion (e.g., from HCN or NaCN) would yield a cyanohydrin, introducing both a hydroxyl and a nitrile group. masterorganicchemistry.com

Enolate Additions: In the presence of a base, enolate anions generated from other carbonyl compounds can add to the ketone in an aldol-type reaction, forming a new carbon-carbon bond and creating a β-hydroxy ketone product. libretexts.org

Condensation reactions involve an initial nucleophilic addition followed by a dehydration step. For the 1-(4-Ethylpiperidin-4-yl)ethan-1-one scaffold, these reactions typically involve nitrogen-based nucleophiles, leading to the formation of various C=N double-bonded derivatives. For instance, reaction with primary amines yields imines (Schiff bases), while reactions with hydroxylamine (B1172632) and hydrazines produce oximes and hydrazones, respectively. These transformations are crucial for modifying the electronic and steric properties of the molecule.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Reaction Type Nucleophile/Reagent Product Class
Aldol Addition Enolate of acetone β-Hydroxy ketone
Cyanohydrin Formation Hydrogen Cyanide (HCN) Cyanohydrin
Grignard Reaction Methylmagnesium bromide Tertiary alcohol
Imine Formation Aniline Imine
Oxime Formation Hydroxylamine (NH₂OH) Oxime
Hydrazone Formation Hydrazine (N₂H₄) Hydrazone

The ketone functionality can be readily transformed through reduction and oxidation, although reduction is a more common and straightforward strategy for this particular scaffold.

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 1-(4-Ethylpiperidin-4-yl)ethan-1-ol. This transformation is typically achieved using metal hydride reagents. The choice of reagent allows for control over the reaction's selectivity.

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that selectively reduces ketones and aldehydes.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent capable of reducing ketones as well as other functional groups like esters and amides.

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pt, Pd, or Ni) can also be used to reduce the ketone.

Oxidation: The oxidation of the ketone group itself is generally not a synthetically useful transformation, as it would require harsh conditions that would likely lead to the cleavage of carbon-carbon bonds. However, oxidation reactions targeting other parts of the molecule, such as the piperidine (B6355638) nitrogen, are more feasible and synthetically relevant. Electrochemical oxidation methods have been used on related piperazine (B1678402) structures to generate reactive intermediates like p-quinone-imines, though this requires specific functionalities not present on the parent scaffold. researchgate.net

Reactivity of the Piperidine Nitrogen

The secondary nitrogen atom in the piperidine ring is a key reactive center, functioning as both a base and a nucleophile. ontosight.ai Its lone pair of electrons readily participates in bond-forming reactions with various electrophiles.

The nucleophilic character of the piperidine nitrogen makes it a prime site for the introduction of alkyl and acyl substituents.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. It is typically accomplished via a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). researchgate.net A base, such as potassium carbonate or triethylamine, is often included to neutralize the hydrohalic acid byproduct. sciencemadness.orgchemicalbook.com Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another powerful method for N-alkylation. sciencemadness.org

N-Acylation: The piperidine nitrogen can react with acylating agents, such as acyl chlorides or acid anhydrides, to form a stable N-acyl derivative (an amide). mdpi.com This reaction effectively converts the basic nitrogen into a non-basic amide functional group, which can significantly alter the molecule's biological and physical properties. The reaction is usually performed in the presence of a non-nucleophilic base to scavenge the acid generated.

Table 2: Common N-Alkylation and N-Acylation Reactions

Transformation Reagent Product Type
N-Methylation Methyl iodide (CH₃I) N-Methyl tertiary amine
N-Benzylation Benzyl bromide (BnBr) N-Benzyl tertiary amine
N-Acetylation Acetyl chloride (CH₃COCl) N-Acetyl amide
N-Benzoylation Benzoyl chloride (PhCOCl) N-Benzoyl amide
N-Sulfonylation Tosyl chloride (TsCl) N-Sulfonamide

Once the piperidine nitrogen is converted to a tertiary amine via N-alkylation, it can be oxidized to form a tertiary amine N-oxide. This transformation is typically carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the polarity and steric profile of the molecule.

While specific mechanistic studies on the N-oxide of this particular scaffold are not widely reported, N-oxides of piperidine derivatives are known to undergo characteristic rearrangements. For example, the Polonovski reaction can occur when an N-oxide is treated with acetic anhydride, leading to demethylation and the formation of an enamine. The Cope elimination is another potential pathway if the N-alkyl group possesses a hydrogen atom on its β-carbon, resulting in an alkene and a hydroxylamine.

Reactions at the Piperidine Ring Carbons (Beyond C-4)

While the C-4 position is quaternary and thus unreactive towards substitution, the other carbon atoms of the piperidine ring (C-2, C-3, C-5, C-6) offer sites for further functionalization, although these reactions are often more challenging than those at the ketone or nitrogen centers.

The protons on the carbons alpha to the nitrogen (C-2 and C-6) can be abstracted by a strong base, such as an organolithium reagent, to generate an α-amino anion. This nucleophilic intermediate can then be trapped by various electrophiles, allowing for the introduction of substituents at these positions.

Furthermore, the piperidine ring can undergo oxidation or dehydrogenation reactions under specific catalytic conditions to form corresponding dihydropyridine (B1217469) or even pyridine (B92270) derivatives. nih.gov These reactions fundamentally alter the geometry and aromaticity of the heterocyclic core, providing access to entirely different classes of compounds. However, such transformations generally require more forcing conditions compared to the functional group interconversions at the ketone or nitrogen.

Ring Contraction and Expansion Reactions in Piperidine Systems

The structural integrity of the piperidine ring in the this compound scaffold is not immutable. Under specific reaction conditions, the six-membered ring can undergo either contraction to form five-membered rings (pyrrolidines) or expansion to yield seven-membered rings (azepanes).

Ring Contraction:

A notable method for the ring contraction of piperidines involves an oxidative rearrangement. For instance, N-H piperidines can undergo ring contraction to the corresponding pyrrolidine (B122466) derivatives through an oxidative rearrangement using reagents like phenyliodine diacetate (PhI(OAc)2). This reaction is proposed to proceed through an iminium ion intermediate, which is then trapped by a nucleophile. dntb.gov.uaresearchgate.net While the target molecule is an N-substituted piperidine (specifically, N-acylated if considering the acetyl group's location relative to the nitrogen), analogous transformations on N-substituted piperidines have been explored. For example, a photomediated ring contraction of N-sulfonyl piperidines has been shown to yield cyclopentane (B165970) derivatives. nih.gov The N-sulfonyl group was found to be particularly effective for this transformation. nih.gov Another strategy involves the oxidative deconstruction of N-benzoyl piperidines followed by intramolecular C-N bond formation to furnish N-benzoyl pyrrolidines. nih.gov

These methodologies suggest that the this compound scaffold could potentially be converted to a substituted pyrrolidine. The presence of the quaternary center at the C4 position would likely influence the mechanism and outcome of such a rearrangement.

Ring Expansion:

Ring expansion reactions provide a pathway to larger heterocyclic systems. A common strategy for the expansion of nitrogen-containing rings involves the reaction of azetidinium ylides with metallocarbenes, which can lead to the formation of pyrrolidines. nih.gov While this is an expansion to a five-membered ring from a four-membered ring, similar principles can be applied to expand piperidine rings. One method for preparing optically active 3-substituted piperidines involves the ring expansion of a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles. rsc.org The reaction of aziridinium (B1262131) ylides, formed from the reaction of aziridines with carbene precursors, can also lead to the formation of piperidines. chemrxiv.org The selectivity between ring expansion to a six-membered ring versus a four-membered ring (azetidine) can be influenced by the choice of catalyst and the structure of the carbene precursor. chemrxiv.org

For the this compound scaffold, a potential ring expansion pathway could involve the formation of an aziridinium ion intermediate across the N1-C2 or N1-C6 bond, followed by a nucleophilic attack that facilitates ring opening and expansion.

Transformation General Method Key Intermediates Potential Product from Scaffold
Ring ContractionOxidative Rearrangement dntb.gov.uaresearchgate.netIminium IonSubstituted Pyrrolidine
Ring ContractionPhotomediated (on N-sulfonyl) nih.govExcited StateSubstituted Cyclopentane
Ring ExpansionFrom Pyrrolidine Precursor rsc.orgN/ASubstituted Piperidine
Ring ExpansionAziridinium Ylide Rearrangement chemrxiv.orgAziridinium YlideSubstituted Azepane

Selective C-H Functionalization of Piperidine Backbones

Direct functionalization of the C-H bonds of the piperidine backbone offers a powerful and atom-economical approach to introduce molecular complexity. The reactivity of the C-H bonds at different positions of the piperidine ring (C2, C3, and C4) is influenced by both electronic and steric factors.

In the case of this compound, the C4 position is already fully substituted. Therefore, selective C-H functionalization would target the C2/C6 and C3/C5 positions.

Catalyst- and Directing-Group-Controlled Functionalization:

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are a well-established method for piperidine functionalization. nih.govd-nb.infonih.gov The site selectivity of these reactions can be finely tuned by the choice of both the rhodium catalyst and the protecting group on the piperidine nitrogen. nih.govd-nb.infonih.gov

C2-Functionalization: The C2 position is electronically activated due to its proximity to the nitrogen atom. However, it is also sterically hindered. Specific catalyst systems, such as Rh2(R-TCPTAD)4 with an N-Boc protecting group or Rh2(R-TPPTTL)4 with an N-brosyl protecting group, have been shown to favor the formation of 2-substituted piperidines. nih.govd-nb.infonih.gov

C3-Functionalization: The C3 position is electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen atom. nih.govd-nb.info Direct C-H insertion at this position is therefore challenging. An indirect approach involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate, followed by a reductive ring-opening of the resulting cyclopropane. nih.govd-nb.inforesearchgate.net

C4-Functionalization: While the C4 position of the target scaffold is substituted, it is worth noting that in other piperidine systems, C4-functionalization can be achieved by overriding the electronic preference for the C2 position. This is typically accomplished by using sterically demanding catalysts and N-protecting groups that shield the C2 position. For example, using N-α-oxoarylacetyl-piperidines in combination with Rh2(S-2-Cl-5-BrTPCP)4 can lead to C4-substituted products. nih.govd-nb.infonih.gov

The N-acetyl group present in the target molecule could potentially act as a directing group, influencing the regioselectivity of C-H functionalization reactions.

Position Electronic/Steric Factors Controlling Factors for Functionalization Example Catalyst/Protecting Group System
C2/C6Electronically activated, sterically hindered nih.govresearchgate.netCatalyst and N-protecting group nih.govnih.govRh2(R-TCPTAD)4 / N-Boc nih.govd-nb.info
C3/C5Electronically deactivated nih.govd-nb.infoIndirect methods (e.g., cyclopropanation) nih.govd-nb.infoN/A for direct insertion

Stereochemical Control and Regioselectivity in Chemical Transformations

Controlling the stereochemistry and regioselectivity is paramount in the synthesis of complex molecules based on the piperidine framework.

Stereochemical Control:

The introduction of new stereocenters on the piperidine ring of this compound would require stereoselective reactions. In the context of the C-H functionalization reactions discussed above, the use of chiral dirhodium catalysts can induce high levels of diastereoselectivity and enantioselectivity. nih.gov For example, the Rh2(S-2-Cl-5-BrTPCP)4 catalyst has been shown to enhance the diastereomeric ratio in C2-functionalization reactions. nih.gov

Furthermore, stereoselective synthesis of substituted piperidines can be achieved through various other methods. For instance, the nucleophilic addition of organometallic reagents to N-galactosyl-4-piperidones proceeds with high regio- and stereoselectivity at the 4-position. researchgate.net While the target molecule has a substituted C4, similar principles could be applied to reactions at other positions. Kinetic resolution of racemic piperidine derivatives is another powerful tool for accessing enantioenriched products. acs.orgwhiterose.ac.uk

Regioselectivity:

As discussed in the context of C-H functionalization, regioselectivity is largely dictated by the interplay of electronics, sterics, and the choice of catalyst and directing groups. nih.gov The inherent electronic preferences of the piperidine ring can be either reinforced or overridden by carefully designed reaction conditions.

In ring expansion and contraction reactions, the regioselectivity of bond cleavage and formation is a critical factor. For instance, in the ring expansion of a substituted pyrrolidine to a piperidine, the regioselectivity of the nucleophilic attack determines the position of the substituent in the final product. rsc.org

The 4,4-disubstitution pattern of the this compound scaffold simplifies some aspects of regioselectivity by blocking reactions at the C4 position. However, achieving selectivity between the electronically similar C2/C6 and C3/C5 positions remains a significant synthetic challenge that can be addressed through modern catalytic methods.

Aspect of Control Key Strategies Influencing Factors Example
Stereochemical Control Asymmetric CatalysisChiral catalysts (e.g., dirhodium complexes) nih.govEnantioselective C-H insertion
Kinetic ResolutionChiral reagents or catalysts acs.orgSeparation of enantiomers
Substrate ControlChiral auxiliaries (e.g., N-galactosyl) researchgate.netDiastereoselective nucleophilic addition
Regioselectivity Catalyst ControlLigand and metal center of the catalyst nih.govnih.govSite-selective C-H functionalization
Directing GroupsGroups that coordinate to the catalystN-acyl group directing functionalization
Steric HindranceBulky substituents on the substrate or catalyst nih.govBlocking of more accessible positions

Role of 1 4 Ethylpiperidin 4 Yl Ethan 1 One and Analogues in Advanced Organic Synthesis

Strategic Building Blocks for Complex Molecular Architectures

The utility of 1-(4-Ethylpiperidin-4-yl)ethan-1-one and related 4,4-disubstituted piperidines as strategic building blocks stems from their inherent three-dimensional structure and the presence of a quaternary carbon atom. This specific substitution pattern allows for the introduction of steric hindrance and conformational rigidity, which are desirable attributes in the design of molecules with specific biological targets. The piperidine (B6355638) nucleus is a key component in numerous FDA-approved drugs, and its derivatives are widely employed in the development of new therapeutic agents. enamine.netlifechemicals.com

The synthesis of complex molecules often relies on the use of versatile and functionalized building blocks that can be readily incorporated into larger structures. 4,4-disubstituted piperidines, such as this compound, serve this purpose effectively. For instance, compounds with this scaffold have been investigated for their potent analgesic properties, indicating their value in constructing molecules with specific pharmacological activities. nih.govnih.gov The presence of the acetyl group provides a reactive handle for further chemical transformations, enabling the elaboration of the piperidine core into more complex and functionally diverse structures.

The strategic importance of these building blocks is further highlighted by their role in creating molecules with defined stereochemistry. The development of methods for the enantioselective synthesis of substituted piperidines is an active area of research, as the stereochemistry of the piperidine ring can significantly influence biological activity. researchgate.net The ability to control the spatial arrangement of substituents around the piperidine core is crucial for optimizing interactions with biological targets.

Table 1: Examples of Piperidine-Based Building Blocks in Complex Molecule Synthesis

Compound/ScaffoldSynthetic ApplicationReference
4,4-Disubstituted PiperidinesInvestigational drug molecules with analgesic properties. nih.govnih.gov
2-Substituted PiperidinesKey units for drug discovery and chemical library synthesis. researchgate.netdntb.gov.ua
Functionalized PyridinesPrecursors for the synthesis of piperidines and other heterocycles in medicinal chemistry. lifechemicals.com
N-(Hetero)aryl PiperidinesGeneration of diverse piperidine libraries for drug discovery. chemrxiv.org

Contribution to Chemical Library Synthesis for Research Screening

The synthesis of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of compounds to identify new lead structures. nih.gov Piperidine derivatives are highly sought-after components of these libraries due to their favorable physicochemical properties and their prevalence in known drugs. The structural diversity that can be achieved with substituted piperidines makes them ideal scaffolds for generating large and varied compound collections. enamine.netchemrxiv.org

This compound and its analogues contribute significantly to this field by providing a robust and versatile starting point for library synthesis. The presence of multiple functionalization points—the nitrogen atom, the acetyl group, and the potential for further substitution on the ring—allows for the creation of a wide array of derivatives. Multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, are often employed to generate piperidine-based libraries. bohrium.comnih.gov These efficient synthetic strategies facilitate the exploration of a broad chemical space around the piperidine core.

The resulting libraries of piperidine-containing compounds can be screened against a multitude of biological targets to identify new drug candidates for a wide range of diseases. The three-dimensional nature of the piperidine scaffold is particularly advantageous in this context, as it allows for a more thorough exploration of the conformational space required for binding to protein targets. nih.gov

Development of Novel Synthetic Reagents and Catalysts from Piperidine Scaffolds

The piperidine moiety is not only a component of bioactive molecules but can also serve as the core of novel synthetic reagents and catalysts. The nitrogen atom of the piperidine ring can act as a basic site or a nucleophile, making it a useful functional group in catalysis. Piperidine itself is often used as an organocatalyst in various chemical transformations. researchgate.netresearchgate.net

Building on this principle, more complex piperidine derivatives, including those with scaffolds similar to this compound, can be designed to function as more sophisticated catalysts. For example, chiral piperidine scaffolds are integral to the design of asymmetric catalysts that can control the stereochemical outcome of a reaction. researchgate.net The development of such catalysts is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals.

The versatility of the piperidine scaffold allows for the attachment of various catalytic moieties, leading to the creation of bifunctional or multifunctional catalysts. These advanced catalytic systems can promote complex chemical transformations with high efficiency and selectivity. The ongoing research in this area continues to expand the toolkit of synthetic chemists, enabling the development of more sustainable and environmentally friendly synthetic methods. nih.govemanresearch.org

Table 2: Research Findings on Piperidine Scaffolds in Synthesis

Research AreaKey FindingsReference
OrganocatalysisPiperidine and its derivatives can act as effective organocatalysts in various reactions, such as the synthesis of chalcones. researchgate.netresearchgate.net
Asymmetric CatalysisChiral piperidine scaffolds are crucial for the development of catalysts for enantioselective synthesis. researchgate.net
Multicomponent ReactionsPiperidine scaffolds are readily synthesized and functionalized using multicomponent reactions, facilitating the creation of diverse molecular structures. bohrium.com
Bio-organocatalysisHybrid catalytic systems combining enzymes and organocatalysts can be used for the synthesis of piperidine alkaloids. nih.gov

Precursors in the Total Synthesis of Natural Products and Structurally Related Analogues

The total synthesis of natural products is a challenging and rewarding field of organic chemistry that drives the development of new synthetic methodologies. purdue.edu Many natural products, particularly alkaloids, contain the piperidine ring as a core structural element. nih.govmdpi.com Consequently, functionalized piperidines like this compound are valuable precursors in the synthesis of these complex molecules.

The strategic disconnection of a complex natural product often reveals simpler, more accessible building blocks. In many cases, a substituted piperidine is identified as a key intermediate. The synthesis of such an intermediate, followed by its elaboration into the final natural product, constitutes a common strategy in total synthesis. For example, the synthesis of indolizidine alkaloids has been achieved using chiral piperidinone intermediates. acs.org

The availability of a diverse range of substituted piperidines, including 4,4-disubstituted derivatives, provides synthetic chemists with a powerful set of tools for tackling the synthesis of a wide variety of natural products. researchgate.net Furthermore, the development of synthetic routes to these natural products also allows for the preparation of structurally related analogues. These analogues are crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity and can lead to the development of more potent and selective therapeutic agents. rsc.orgresearchgate.net

Conclusion and Future Directions in Piperidine Ketone Research

Summary of Current Research Advances Pertaining to 1-(4-Ethylpiperidin-4-yl)ethan-1-one and its Class

Research into 4,4-disubstituted piperidine (B6355638) ketones, such as this compound, is primarily driven by their application as key intermediates in the synthesis of pharmacologically active molecules. The piperidine motif is present in numerous natural alkaloids and approved drugs, and its derivatives have been explored for a vast range of therapeutic applications, including as anticancer, antiviral, analgesic, and antipsychotic agents. researchgate.net

The core structure, a quaternary center at the C4 position containing both an alkyl and an acyl group, is a valuable synthon. For instance, related compounds like 4-acetyl-4-phenyl-piperidine have been utilized in the design of novel antagonists for the α1a-adrenoceptor, which are beneficial in treating benign prostatic hyperplasia. google.com The N-acyl functionality, as seen in the acetyl group of the target compound, is also a common feature in bioactive molecules, with N-acylated piperidines being investigated as potential antimicrobials. nih.gov

Recent advances have focused on developing efficient synthetic routes to access the substituted piperidine core. These methods often begin from readily available starting materials like 4-piperidone (B1582916) and employ strategies such as palladium-catalyzed cross-coupling reactions to introduce substituents. researchgate.net The primary value of this compound and its analogs currently lies in their role as versatile building blocks for creating more complex, biologically active compounds.

Unexplored Synthetic Methodologies and Reactivity Profiles for Piperidine Ketones

While established methods for synthesizing substituted piperidines exist, such as the reduction of pyridine (B92270) precursors, intramolecular cyclization, and various multi-component reactions, significant opportunities for innovation remain. nih.govmdpi.com

Unexplored Synthetic Routes:

Modern Cross-Coupling Strategies: The application of novel catalytic systems could streamline the synthesis of 4-alkyl-4-acylpiperidines. For example, a recently unveiled modular approach combining biocatalytic C-H oxidation with radical cross-coupling could drastically reduce the number of steps required to build complex piperidine structures, offering a more efficient and cost-effective alternative to traditional multi-step sequences. news-medical.net

Organometallic Chemistry: The use of organozinc reagents derived from amino acids has been successful in creating 2,5-disubstituted piperidines. whiterose.ac.uk Exploring similar organometallic pathways, potentially involving indium-mediated reactions which have been used for 4-aryl-4-acyl piperidines, could provide new routes to 4,4-disubstituted analogs. google.com

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields and purity for key intermediates in piperidine synthesis, an area that remains largely unexplored for this specific compound class.

Reactivity Profiles: The ketone moiety of this compound is a key handle for further functionalization, yet its reactivity profile is not extensively documented.

Enamine and Enolate Chemistry: The ketone can be converted to an enamine or enolate, providing a nucleophilic alpha-carbon for alkylation or acylation, thereby enabling the synthesis of more elaborate structures. The use of piperidine itself to form enamines from other ketones is a well-established reaction (Stork enamine alkylation), highlighting the potential for intramolecular reactivity or further derivatization. wikipedia.org

Stereoselective Reductions: Asymmetric reduction of the ketone to a secondary alcohol would introduce a new chiral center, significantly increasing the molecular complexity and enabling the exploration of stereoisomers for biological activity.

Synthetic MethodologyDescriptionPotential Application to Piperidine KetonesReference
Hydrogenation/Reduction of PyridinesCatalytic reduction of substituted pyridine rings to form the saturated piperidine core.A fundamental and common method, though often requiring harsh conditions. Cis-selectivity can be achieved with specific catalysts. nih.gov
Intramolecular CyclizationRing-closing reactions of linear precursors containing a nitrogen source and an electrophilic site.Effective for creating the piperidine ring, with radical-mediated cyclizations offering a modern approach. nih.govmdpi.com
Indium-Mediated SynthesisA novel process for synthesizing 4-aryl 4-acyl piperidine derivatives using indium metal.Offers a potential alternative to more traditional organometallic reagents for building the 4,4-disubstituted core. google.com
Biocatalysis/Radical Cross-CouplingA new modular strategy combining C-H oxidation and cross-coupling to reduce synthesis steps.A cutting-edge, unexplored method that could streamline the synthesis of complex piperidine ketones. news-medical.net

Advancements in Computational Chemistry for Predictive Modeling and Rational Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new chemical entities. For piperidine ketones, these methods can provide crucial insights where experimental data is lacking.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities or toxicities of novel piperidine derivatives. For example, Monte Carlo-based QSAR models have been successfully used to predict the cardiotoxicity of piperidine compounds, offering a way to flag potentially harmful structures early in the design phase. mdpi.com

Molecular Docking and Dynamics: For designing new drugs based on the this compound scaffold, molecular docking and molecular dynamics (MD) simulations are critical. These techniques can predict how a molecule binds to a biological target, such as an enzyme or receptor. nih.gov For instance, docking and MD studies on piperazine (B1678402) analogues identified promising ligands for the sigma-1 receptor, a target in many cancers. rsc.org This approach allows for the rational, structure-based design of new derivatives with enhanced potency and selectivity.

Quantum Mechanical Calculations: Quantum mechanics, particularly Density Functional Theory (DFT), can elucidate reaction mechanisms and predict reactivity. Such studies could be applied to understand the stability of intermediates in novel synthetic routes or to explore the electronic properties of dinitropyridine-piperidine interactions in SNAr reactions, guiding the synthesis of new compounds. researchgate.net

Emerging Interdisciplinary Research Opportunities in Heterocyclic Chemistry

The versatility of the piperidine ketone scaffold opens doors to a wide range of interdisciplinary research fields beyond its traditional role in medicinal chemistry.

Agrochemicals: The piperidine nucleus is a component of various pesticides and insecticides. ijnrd.orgresearchgate.net Interdisciplinary collaboration between synthetic chemists and agricultural scientists could explore derivatives of this compound for novel crop protection agents.

Materials Science: Piperidine-containing polymers have unique physical and chemical properties. The ketone functionality offers a reactive site for polymerization or for grafting the molecule onto surfaces to create functional materials. Research at the intersection of organic synthesis and materials science could lead to the development of novel polymers or sensors. ontosight.ai

Chemical Biology: Piperidine ketones can be functionalized with fluorescent tags or biotin (B1667282) labels, transforming them into chemical probes. These tools would allow researchers in chemical biology to study the cellular targets and mechanisms of action of piperidine-based bioactive compounds, helping to deconvolute complex biological pathways.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Ethylpiperidin-4-yl)ethan-1-one, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves piperidine ring functionalization via nucleophilic substitution or ketone formation. For example, a modified procedure from piperidinone derivatives (e.g., 1-(4-t-butylphenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-one) involves acid-catalyzed deprotection and subsequent alkylation . Key parameters include:

  • Solvent choice : Methanol or ethanol for solubility and stability.
  • Catalyst : Aqueous HCl for deprotection (e.g., dimethoxybutyl intermediates).
  • Temperature control : Maintain below 30°C during exothermic steps to avoid side reactions.
    Yields exceeding 95% are achievable with precise stoichiometry and phase separation (e.g., EtOAc/brine washes) .

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement due to its robustness in handling small-molecule

  • Data collection : High-resolution (<1.0 Å) for accurate hydrogen atom positioning.
  • Hydrogen bonding analysis : Apply graph set theory (e.g., Etter’s formalism) to classify interactions (e.g., R₂²(8) motifs) .
  • Validation : Check for twinning or disorder using the CIF file and PLATON tools. SHELXTL (Bruker AXS) offers user-friendly interfaces for macromolecular applications .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are impurities detected?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm ethylpiperidine and ketone moieties. For impurities, use 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation.
  • IR Spectroscopy : Identify ketone C=O stretches (~1700 cm⁻¹) and piperidine ring vibrations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Optimize geometries at the B3LYP/6-31G(d) level.
  • Solvent Effects : Apply the SMD continuum model to simulate polar protic solvents (e.g., methanol).
  • NBO Analysis : Evaluate charge distribution on the piperidine nitrogen to predict nucleophilic attack sites .

Q. What strategies resolve discrepancies between experimental and computational NMR data for derivatives of this compound?

Methodological Answer:

  • Dynamic Effects : Account for conformational flexibility using molecular dynamics (MD) simulations (e.g., GROMACS).
  • Shift Prediction Tools : Leverage ACD/Labs or Mnova with empirical databases to compare predicted vs. observed shifts.
  • Paramagnetic Additives : Add shift reagents (e.g., Eu(fod)₃) to simplify complex splitting patterns .

Q. How does hydrogen bonding influence the solid-state stability of this compound, and how is it analyzed?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., C=O···H-N) using Bernstein’s criteria (e.g., D, R, or S motifs).
  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with hydrogen bond strength.
  • Hirshfeld Surfaces : Generate via CrystalExplorer to quantify intermolecular contact contributions .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • Receptor Binding Assays : Screen for GPCR affinity (e.g., serotonin or dopamine receptors) using radioligand displacement.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis/purification steps.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Data : Classified under GHS Category 4 for acute toxicity (oral/dermal/inhalation) .

Q. How should researchers address conflicting toxicity data reported for piperidine derivatives?

Methodological Answer:

  • Dose-Response Studies : Conduct in vivo assays (e.g., OECD 423 guidelines) to establish LD₅₀.
  • Metabolite Identification : Use LC-HRMS to detect toxic intermediates (e.g., N-oxides).
  • Cross-Validation : Compare with databases like ECHA or PubChem for consensus .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to Hill equations (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • ANOVA with Tukey’s Post Hoc : Compare multiple treatment groups.
  • QC Criteria : Include R² > 0.95 and p < 0.05 for significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.